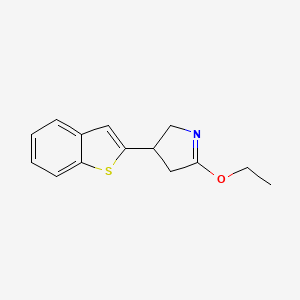
4-(Decylamino)butan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Decylamino)butan-1-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to the first carbon of a butane chain, which is further substituted with a decylamino group at the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decylamino)butan-1-OL can be achieved through several methods. One common approach involves the reaction of 4-chlorobutan-1-ol with decylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chlorobutan-1-ol and decylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Procedure: The mixture is heated under reflux for several hours to ensure complete reaction.
Product Isolation: The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Decylamino)butan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or carboxylic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Butanoic acid or butanal.
Reduction: Decylamine or butanol derivatives.
Substitution: Various substituted butane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Decylamino)butan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Decylamino)butan-1-OL depends on its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, altering their activity. The decylamino group can enhance its lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-1-ol: A simple primary alcohol with a hydroxyl group attached to the first carbon of a butane chain.
Decylamine: An amine with a decyl group attached to the nitrogen atom.
4-Aminobutan-1-ol: A compound with an amino group at the fourth carbon and a hydroxyl group at the first carbon of a butane chain.
Uniqueness
4-(Decylamino)butan-1-OL is unique due to the presence of both a decylamino group and a hydroxyl group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both hydrophilic and lipophilic characteristics are desired.
Eigenschaften
CAS-Nummer |
88090-06-6 |
|---|---|
Molekularformel |
C14H31NO |
Molekulargewicht |
229.40 g/mol |
IUPAC-Name |
4-(decylamino)butan-1-ol |
InChI |
InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16/h15-16H,2-14H2,1H3 |
InChI-Schlüssel |
XOPCOSCINWCJPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)

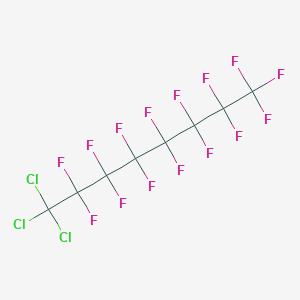
![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
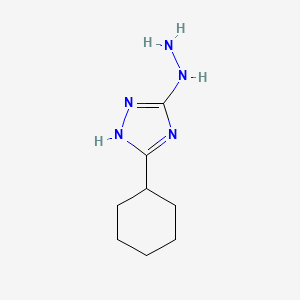
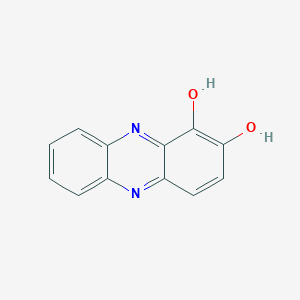
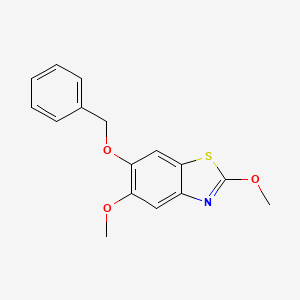

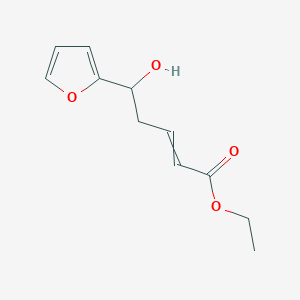
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
